5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazole and pyrimidine intermediates, followed by their condensation with thiazole derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
1,3-thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Pyrimidine analogs: Compounds with pyrimidine rings and varying substituents.
Uniqueness
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C11H10N6S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6S/c1-7-10(8-4-14-15-5-8)17-11(18-7)16-9-2-3-12-6-13-9/h2-6H,1H3,(H,14,15)(H,12,13,16,17) |
InChI Key |
YXWDQKIIWWZQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC2=NC=NC=C2)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.